![molecular formula C10H11F2NO3 B141418 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid CAS No. 127842-68-6](/img/structure/B141418.png)
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid
Übersicht
Beschreibung
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H11F2NO3 It is characterized by the presence of an amino group, a difluoromethoxy-substituted phenyl ring, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and glycine.
Formation of Intermediate: The initial step involves the condensation of 4-(difluoromethoxy)benzaldehyde with glycine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrolysis: The final step involves the hydrolysis of the amine to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
The compound features a difluoromethoxy group attached to a phenyl ring, which influences its reactivity. It primarily undergoes:
- Oxidation: The amino group can be oxidized to produce nitroso or nitro derivatives.
- Reduction: The carboxylic acid group can be reduced to an alcohol using agents like lithium aluminum hydride.
- Substitution Reactions: The difluoromethoxy group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate, Hydrogen peroxide | Acidic or basic conditions |
Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
Substitution | Nucleophiles (amines, thiols) | Presence of suitable catalyst |
Chemistry
3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex molecules that can be used in various chemical applications.
Biology
In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and protein-ligand binding. Its ability to form hydrogen bonds with active sites enhances its utility in understanding biochemical pathways.
Medicine
The compound has potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's disease. It acts as a BACE (β-site amyloid precursor protein cleaving enzyme) inhibitor, which is pivotal in reducing amyloid plaques associated with Alzheimer's pathology .
Case Study 1: Neurodegenerative Disease Treatment
Research indicates that this compound can inhibit BACE activity, showing promise for Alzheimer's treatment. In vitro studies demonstrated that this compound effectively reduces amyloid plaque formation by modulating BACE activity in neuronal cells .
Case Study 2: Enzyme Interaction Studies
A study explored the interaction of this compound with various enzymes involved in metabolic pathways. The results showed that it enhances the binding affinity of certain ligands to their respective enzymes, suggesting its role as a valuable tool in drug design .
Wirkmechanismus
The mechanism of action of 3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. The propanoic acid moiety can participate in ionic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-3-[4-(methoxy)phenyl]propanoic acid
- 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- 3-amino-3-[4-(chloromethoxy)phenyl]propanoic acid
Uniqueness
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and designing novel molecules with enhanced biological activity.
Biologische Aktivität
3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by empirical data and case studies.
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-(difluoromethoxy)benzaldehyde and glycine.
- Formation of Intermediate : A Schiff base is formed through the condensation of the aldehyde with glycine.
- Reduction : The Schiff base is then reduced using sodium borohydride to yield the amine.
- Hydrolysis : Finally, hydrolysis produces the target compound .
The biological activity of this compound can be attributed to its structural features:
- Amino Group : Facilitates hydrogen bonding with enzyme active sites, enhancing binding affinity.
- Difluoromethoxy Group : Contributes to hydrophobic interactions that stabilize binding to target proteins.
- Propanoic Acid Moiety : Engages in ionic interactions, further influencing biological activity .
Biological Applications
The compound has been studied for various biological activities, including:
- Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound acts as a ligand for certain receptors, influencing signaling pathways associated with inflammation and cell proliferation .
Inhibition Studies
Research has demonstrated that this compound exhibits significant inhibition of certain enzymes related to neurodegenerative diseases. For instance, it has been tested against β-secretase (BACE1), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The findings suggest that this compound could be a lead candidate for therapeutic development .
Comparative Analysis
A comparative study was conducted with similar compounds to evaluate the unique properties of this compound. The results indicated that its difluoromethoxy substitution enhances its potency compared to other phenyl-substituted amino acids .
Compound Name | Enzyme Inhibition | Binding Affinity | Therapeutic Potential |
---|---|---|---|
This compound | High | Strong | Alzheimer's Disease |
2-Acetylamino-3-cyclopropylpropionic Acid | Moderate | Moderate | Anti-inflammatory |
2-(4-Acetylamino-benzenesulfonylamino)-3-phenyl-propionic Acid | Low | Weak | Cancer Treatment |
Eigenschaften
IUPAC Name |
3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c11-10(12)16-7-3-1-6(2-4-7)8(13)5-9(14)15/h1-4,8,10H,5,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOSAZLODRFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408865 | |
Record name | 3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127842-68-6 | |
Record name | 3-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.